1,3,4-Thiadiazole-2-sulfonyl chloride

Beschreibung

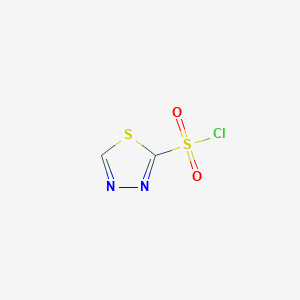

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3,4-thiadiazole-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2O2S2/c3-9(6,7)2-5-4-1-8-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIIBBRJFKALYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50615042 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362521-36-6 | |

| Record name | 1,3,4-Thiadiazole-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50615042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,4 Thiadiazole 2 Sulfonyl Chloride

Precursor Synthesis and Derivatization Strategies

The selection of a synthetic route to 1,3,4-thiadiazole-2-sulfonyl chloride is often dictated by the availability of starting materials and the desired substitution pattern on the thiadiazole ring. The most common precursors are 2-amino-1,3,4-thiadiazoles and 1,3,4-thiadiazole-2-thiols, which can be chemically manipulated to install the sulfonyl chloride group.

A well-established method for converting aromatic or heteroaromatic amines into sulfonyl chlorides is the Sandmeyer-type reaction. This procedure is applicable to 2-amino-1,3,4-thiadiazole (B1665364) derivatives and proceeds in a two-step sequence. researchgate.net The first step involves the diazotization of the 2-amino group. This is typically achieved by treating the amino-thiadiazole with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures (0–5 °C) to form an in situ diazonium salt.

An alternative and widely used pathway involves the oxidative chlorination of a 5-substituted-1,3,4-thiadiazole-2-thiol (or its tautomeric thione form). researchgate.netresearchgate.net This method directly converts the sulfur-containing functional group at the 2-position into a sulfonyl chloride. The reaction is typically carried out by bubbling chlorine gas (Cl₂) through a suspension of the thiadiazole-2-thiol in an acidic aqueous medium.

For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride was achieved by treating the corresponding 2-thiol precursor with chlorine gas in a mixture of acetic acid and water. researchgate.net The thiol is oxidized under these conditions to the desired sulfonyl chloride intermediate. This approach is particularly useful when the corresponding thiol precursors are more accessible than the amino derivatives.

Table 1: Synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride from its 2-thiol precursor researchgate.net

| Precursor | Reagents | Solvent System | Reaction Outcome |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol | Chlorine (gas) | Acetic Acid / Water | 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride |

Direct chlorosulfonation is a fundamental method for introducing sulfonyl chloride groups onto aromatic and heteroaromatic rings. organic-chemistry.org This reaction typically involves treating the substrate with a strong chlorosulfonating agent, such as chlorosulfonic acid (ClSO₃H). For the 1,3,4-thiadiazole (B1197879) system, this would involve the direct reaction of a 5-substituted-1,3,4-thiadiazole with the reagent.

The electrophilic nature of the sulfur trioxide component in chlorosulfonic acid facilitates an electrophilic aromatic substitution-type reaction on the electron-rich heterocyclic ring. While this method is powerful, it can be aggressive, and its success depends on the stability of the thiadiazole ring and its substituents under the harsh acidic conditions. Careful control of the reaction temperature is often necessary to prevent side reactions and degradation of the starting material.

Efforts to improve the synthesis of sulfonyl chlorides have focused on enhancing safety, scalability, and yield. In the context of the Sandmeyer reaction for converting 2-amino-1,3,4-thiadiazoles, modern advancements offer significant improvements over traditional methods. One such optimization is the use of stable and solid sulfur dioxide surrogates, such as DABSO (a DABCO-sulfur dioxide adduct), which avoids the handling of gaseous and toxic SO₂. organic-chemistry.org

Reaction Conditions and Mechanistic Considerations

The efficiency and outcome of the synthesis of this compound are highly dependent on the specific reaction conditions employed. Factors such as the choice of solvent, temperature, and catalyst play a crucial role in determining the yield and purity of the final product.

The solvent system is a critical parameter in the synthesis of this compound and its subsequent reactions. In the oxidative chlorination of 1,3,4-thiadiazole-2-thiols, a mixed solvent system, such as acetic acid and water, is often used. researchgate.net This medium serves to suspend the starting material and facilitate the reaction with chlorine gas.

The choice of solvent also significantly impacts the efficiency of subsequent reactions involving the synthesized sulfonyl chloride. For example, in the synthesis of sulfonamides from 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, the reaction yield was found to be highly dependent on the solvent used. While the sulfonyl chloride itself was prepared in an aqueous acetic acid mixture, its reactivity with amines to form sulfonamides was tested in various organic solvents. This study provides insight into the stability and reactivity of the sulfonyl chloride intermediate in different chemical environments.

Table 2: Effect of Solvent on the Yield of a Subsequent Sulfonamide Formation Reaction researchgate.net

| Entry | Solvent | Yield (%) |

| 1 | Dichloromethane (B109758) (CH₂Cl₂) | 65 |

| 2 | Tetrahydrofuran (THF) | 72 |

| 3 | Acetonitrile (B52724) (CH₃CN) | 86 |

| 4 | N,N-Dimethylformamide (DMF) | 81 |

| 5 | Acetone | 75 |

Data reflects the yield for the reaction of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride with an amine to form a sulfonamide, indicating the influence of the solvent on the reactivity of the sulfonyl chloride intermediate.

As shown in the table, acetonitrile provided the highest yield for the sulfonylation reaction, suggesting it is an effective medium for reactions involving the this compound intermediate. researchgate.net This highlights the importance of solvent selection not only for the synthesis of the sulfonyl chloride but also for optimizing its utility in further synthetic transformations.

Temperature Effects on Product Yield and Purity

Temperature is a critical parameter in the synthesis of sulfonyl chlorides, directly influencing the rate of reaction and the prevalence of side reactions. In the chlorination of thiol or thioether precursors to form the sulfonyl chloride, precise temperature control is essential.

Generally, lower temperatures are favored for the formation of sulfonyl chlorides. This is because the primary competing reaction is the hydrolysis of the highly reactive sulfonyl chloride product back to its corresponding sulfonic acid, a reaction exacerbated by elevated temperatures. Kinetic studies on related compounds suggest that lower temperatures (e.g., 0–10°C) favor the desired sulfonyl chloride formation, while higher temperatures can promote the formation of hydrolysis by-products, thereby reducing both yield and purity. The exothermic nature of chlorination reactions also necessitates careful temperature management to prevent runaway reactions that can lead to a complex mixture of products.

Table 1: Conceptual Relationship Between Temperature and Synthesis Outcome

| Temperature Range | Predominant Reaction | Impact on Yield | Impact on Purity |

| Low (e.g., 0-10°C) | Sulfonyl Chloride Formation | Favorable | High |

| Moderate (e.g., 10-25°C) | Increased reaction rate, potential for minor hydrolysis | May decrease slightly | May decrease slightly |

| High (e.g., >25°C) | Significant Hydrolysis to Sulfonic Acid | Substantially Reduced | Low |

Catalytic Systems in Sulfonyl Chloride Formation

The conversion of sulfur-containing precursors to sulfonyl chlorides can be facilitated by various catalytic systems. The process, often referred to as catalytic halogenation, enhances the efficiency and selectivity of the reaction. nih.gov While specific catalytic systems for this compound are not extensively detailed in readily available literature, general principles from analogous syntheses can be applied.

For instance, in related preparations, phase-transfer catalysts may be employed to facilitate the reaction between an aqueous solution of the oxidizing agent (like hypochlorite) and an organic solution of the sulfur-containing substrate. In other systems, activating agents are used. For example, the synthesis of other sulfonamides has utilized catalysts such as 4-dimethylaminopyridine (B28879) (4-DMAP) and triethylamine (B128534) (Et3N) in specific steps, although not always directly in the chlorosulfonation itself. researchgate.net The choice of catalyst is crucial and depends on the specific chlorinating agent and the substrate's nature.

By-product Formation and Mitigation Strategies

The primary by-product in the synthesis of this compound is the corresponding 1,3,4-thiadiazole-2-sulfonic acid. This forms when the sulfonyl chloride product reacts with water present in the reaction medium. Other potential by-products can arise from over-oxidation or undesired side reactions involving the thiadiazole ring, especially under harsh conditions.

Mitigation Strategies:

Anhydrous Conditions: The most critical mitigation strategy is to conduct the reaction under strictly anhydrous (dry) conditions. This involves using dried solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

Controlled Reagent Addition: Slow, controlled addition of the chlorinating agent at low temperatures can help manage the reaction's exothermicity and minimize side reactions.

Purification Methods: Post-synthesis purification, such as crystallization or chromatography, is essential to remove the sulfonic acid by-product and other impurities. researchgate.net

Table 2: Common By-products and Mitigation Approaches

| By-product | Formation Pathway | Mitigation Strategy |

| 1,3,4-Thiadiazole-2-sulfonic acid | Hydrolysis of the sulfonyl chloride product with water. | Use of anhydrous solvents; reaction under an inert atmosphere. |

| Over-oxidized species | Reaction with excess chlorinating agent or at high temperatures. | Stoichiometric control of reagents; strict temperature control. |

| Dimerization products | Side reactions between reactive intermediates. | Control of reaction concentration and temperature. |

Alternative and Emerging Synthetic Approaches

Research into the synthesis of 1,3,4-thiadiazole derivatives is ongoing, with a focus on developing more efficient, scalable, and environmentally benign methods. While many approaches focus on the initial formation of the thiadiazole ring, these advancements are crucial as they generate the precursors for the final sulfonyl chloride.

One emerging area is the use of alternative chlorinating agents . Instead of traditional reagents, milder and more selective agents like sulfuryl chloride (SO₂Cl₂) in a suitable solvent such as dichloromethane can be used. This can allow for reactions at moderate temperatures with comparable yields, potentially reducing the formation of certain by-products.

Microwave-assisted synthesis represents another significant advancement. For the cyclization step to form the thiadiazole ring, microwave irradiation can dramatically reduce reaction times from hours to minutes and, in some cases, improve yields by minimizing by-product formation. bsphs.org

Reactivity and Derivatization of 1,3,4 Thiadiazole 2 Sulfonyl Chloride

Nucleophilic Substitution Reactions

Nucleophilic substitution is the primary mode of reaction for 1,3,4-thiadiazole-2-sulfonyl chloride. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, leading to the displacement of the chloride ion. This process is a cornerstone for creating new chemical entities with the 1,3,4-thiadiazole (B1197879) scaffold.

The reaction of this compound with amines is a widely employed method for the synthesis of 1,3,4-thiadiazole-based sulfonamides. nih.govresearchgate.net These compounds are of significant interest in medicinal chemistry. The reaction typically proceeds by treating the sulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the hydrochloric acid byproduct.

Primary amines react readily with this compound to yield N-substituted-1,3,4-thiadiazole-2-sulfonamides. This reaction is a versatile method for introducing a variety of substituents onto the sulfonamide nitrogen. The reaction of 5-amino-1,3,4-thiadiazole-2-thiol (B144363) with various amines has been used to produce monosubstituted sulfonamides. researchgate.net

Table 1: Examples of Primary Amine Reactions with this compound Derivatives

| Reactant 1 (Sulfonyl Chloride Derivative) | Reactant 2 (Primary Amine) | Product (Sulfonamide) |

| 5-Amino-1,3,4-thiadiazole-2-sulfonyl chloride | Cyclohexylamine | N-Cyclohexyl-5-amino-1,3,4-thiadiazole-2-sulfonamide |

| 5-Amino-1,3,4-thiadiazole-2-sulfonyl chloride | Benzylamine | N-Benzyl-5-amino-1,3,4-thiadiazole-2-sulfonamide |

| 5-Amino-1,3,4-thiadiazole-2-sulfonyl chloride | sec-Butylamine | N-(sec-Butyl)-5-amino-1,3,4-thiadiazole-2-sulfonamide |

Secondary amines undergo similar nucleophilic substitution reactions with this compound to afford N,N-disubstituted-1,3,4-thiadiazole-2-sulfonamides. These reactions expand the structural diversity of the resulting sulfonamide library.

Aromatic amines, or aryl amines, also react with this compound to form N-aryl-1,3,4-thiadiazole-2-sulfonamides. These derivatives are of particular interest due to the incorporation of an aromatic moiety, which can significantly influence the biological properties of the molecule. For instance, various 2-amino-5-aryl-1,3,4-thiadiazoles can be reacted with aldehydes to form Schiff bases, which can then be further modified. jocpr.com

This compound can react with alcohols in the presence of a base to form sulfonate esters. This reaction, analogous to sulfonamide formation, involves the nucleophilic attack of the alcohol's oxygen atom on the sulfonyl sulfur, displacing the chloride. This pathway allows for the introduction of an alkoxy group to the sulfonyl moiety, creating a different class of derivatives with potentially distinct chemical and biological profiles.

The reaction of this compound with thiols (mercaptans) leads to the formation of thiosulfonates. In this reaction, the sulfur atom of the thiol acts as the nucleophile, attacking the sulfonyl chloride and displacing the chloride ion. This results in the formation of a sulfur-sulfur bond. For example, 2,5-dimercapto-1,3,4-thiadiazole (B142945) can be alkylated with reagents like ethyl bromobutyrate. mdpi.com Furthermore, methods for the direct conversion of thiols to sulfonyl chlorides have been developed, which can then be used to synthesize sulfonamides in a one-pot reaction. organic-chemistry.org

Reactivity with Other Nucleophiles

The sulfonyl chloride group of this compound is a highly reactive electrophilic site, readily undergoing nucleophilic substitution with a variety of nucleophiles beyond simple amines and alcohols. Reactions with hydrazine (B178648) and its derivatives, for instance, lead to the formation of corresponding sulfonyl hydrazides. These reactions are crucial for synthesizing diverse molecular structures. nih.govsamipubco.com

The reaction of 5-substituted-1,3,4-thiadiazole-2-sulfonyl chloride with hydrazines can produce key intermediates for more complex molecules. For example, condensation of the resulting hydrazone with other reagents can form asymmetrical azines. nih.gov Similarly, reactions with hydroxylamine (B1172632) can yield N-hydroxy-sulfonamides. The general reactivity stems from the excellent leaving group nature of the chloride ion and the electrophilicity of the sulfur atom.

Ring transformation of certain thiadiazole derivatives can also be initiated by nucleophiles like hydrazines and hydroxylamine. rsc.org For instance, 5-chloro-1,2,3-thiadiazole-4-carbaldehyde (B3030886) reacts with hydrazine to furnish 1,2,3-triazole-4-thiohydrazides, demonstrating a complete rearrangement of the heterocyclic core. rsc.org While this is a different isomer, it highlights the potential for complex reactions with such nucleophiles.

The table below summarizes the reaction of this compound derivatives with various nucleophiles.

| Nucleophile | Reagent Example | Product Type | Reference |

| Hydrazine | Hydrazine hydrate | Sulfonyl hydrazide | nih.gov |

| Substituted Amines | Various primary/secondary amines | N-substituted sulfonamide | researchgate.net |

| Hydroxylamine | Hydroxylamine hydrochloride | N-hydroxy sulfonamide | rsc.org |

Electrophilic Reactions and Ring Functionalization

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system. chemicalbook.commdpi.com This deficiency is due to the inductive effect of the two pyridine-like nitrogen atoms, which pull electron density away from the ring's carbon atoms. chemicalbook.comnih.gov Consequently, the unsubstituted 1,3,4-thiadiazole ring is generally inert toward electrophilic substitution reactions such as nitration, sulfonation, or halogenation. nih.govbu.edu.eg

The presence of a potent electron-withdrawing group like the sulfonyl chloride moiety at the C2 position further deactivates the ring, making electrophilic attack on the C5 carbon atom even more challenging. However, electrophilic substitution at the carbon of a 1,3,4-thiadiazole ring can occur if a strong electron-donating group, such as an amino group, is present. nih.govbu.edu.eg For example, 2-amino-1,3,4-thiadiazoles can be brominated at the 5-position. nih.govbu.edu.eg

While electrophilic attack at carbon is unfavorable, the ring's nitrogen atoms are susceptible to electrophilic attack, a reaction known as quaternization. chemicalbook.comnih.govresearchgate.net This reaction typically occurs with alkylating agents, leading to the formation of 1,3,4-thiadiazolium salts. bu.edu.egresearchgate.net The specific nitrogen atom that is alkylated can depend on the substituents present on the ring. nih.gov

Metal-Catalyzed Cross-Coupling Reactions Involving the Sulfonyl Chloride Group

Arenesulfonyl chlorides have emerged as effective electrophilic partners in a variety of metal-catalyzed cross-coupling reactions. sioc-journal.cnepfl.ch These reactions proceed via a desulfitation mechanism, where the sulfonyl chloride group is eliminated, allowing for the formation of a new carbon-carbon or carbon-heteroatom bond. epfl.chresearchgate.net This reactivity extends to heteroaromatic sulfonyl chlorides like this compound, providing an alternative to traditional cross-coupling partners like organohalides.

Several key cross-coupling reactions have been successfully applied to sulfonyl chlorides:

Stille Coupling: Arenesulfonyl chlorides can be coupled with organostannanes in the presence of a palladium catalyst. researchgate.net

Suzuki-Miyaura Coupling: The coupling of arenesulfonyl chlorides with boronic acids is a versatile method for forming biaryl compounds. epfl.chresearchgate.net

Mizoroki-Heck Reaction: Desulfinative arylation of olefins with arenesulfonyl chlorides can be achieved using palladium or rhodium catalysts. epfl.chresearchgate.net

Sonogashira-Hagihara Coupling: Palladium/copper catalysis facilitates the coupling of arenesulfonyl chlorides with terminal alkynes. epfl.ch

These reactions demonstrate that the C-S bond of the sulfonyl chloride can be catalytically cleaved to generate an organometallic intermediate that participates in the cross-coupling cycle. researchgate.net The reactivity order often places sulfonyl chlorides between aryl iodides and aryl bromides, highlighting their utility. epfl.ch

The following table provides an overview of potential metal-catalyzed cross-coupling reactions involving a this compound scaffold.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

| Stille Coupling | Organostannane (R-SnBu₃) | Pd₂(dba)₃ / Tri-2-furylphosphine / CuBr | 2-Substituted-1,3,4-thiadiazole | researchgate.net |

| Suzuki-Miyaura Coupling | Boronic Acid (R-B(OH)₂) | Palladium catalyst | 2-Aryl-1,3,4-thiadiazole | epfl.chresearchgate.net |

| Mizoroki-Heck Reaction | Alkene (e.g., Styrene) | Palladium or Rhodium catalyst | 2-Vinyl-1,3,4-thiadiazole | epfl.chresearchgate.net |

| Sonogashira-Hagihara | Terminal Alkyne (R-C≡CH) | Pd₂(dba)₃ / P(t-Bu)₃ / CuI | 2-Alkynyl-1,3,4-thiadiazole | epfl.ch |

Transformations of the Thiadiazole Ring System in the Presence of the Sulfonyl Chloride Moiety

The 1,3,4-thiadiazole ring is a stable aromatic system, particularly in acidic media. chemicalbook.commdpi.com However, it is susceptible to ring cleavage when treated with strong nucleophiles or bases. chemicalbook.comnih.gov This reaction can lead to the formation of open-chain compounds or rearrangement to other heterocyclic systems. nih.gov For example, 2-amino-1,3,4-thiadiazole (B1665364) can rearrange to a triazolinethione in the presence of methylamine. nih.gov

The presence of the sulfonyl chloride group at the C2 position introduces a second reactive site for nucleophiles. The sulfonyl chloride moiety is itself highly susceptible to hydrolysis or reaction with bases. This creates a competitive scenario where a nucleophile could either attack the sulfonyl chloride group or induce the cleavage of the thiadiazole ring. The reaction outcome would likely depend on the nature of the nucleophile, the reaction conditions (temperature, solvent), and the substitution pattern on the thiadiazole ring.

Given the high reactivity of the sulfonyl chloride group, it is probable that reactions with bases or nucleophiles would preferentially occur at this site under mild conditions, leading to sulfonamide, sulfonate ester, or sulfonic acid formation, thereby preserving the thiadiazole ring. Ring-opening would likely require more forcing conditions or specific types of nucleophiles that favor attack on the ring carbons. chemicalbook.comnih.gov

Structural Characterization and Spectroscopic Analysis of 1,3,4 Thiadiazole 2 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,3,4-thiadiazole (B1197879) derivatives. Through ¹H, ¹³C, and various 2D NMR experiments, researchers can precisely map the proton and carbon frameworks and establish connectivity within the molecule. nih.govsemanticscholar.org

The ¹H NMR spectra of 1,3,4-thiadiazole derivatives provide key information about the chemical environment of protons in the molecule. The proton on the thiadiazole ring itself is often absent in 2,5-disubstituted derivatives. Signals frequently observed include those from protons on aromatic or aliphatic substituents and the N-H protons of sulfonamide or amine groups.

For instance, in the spectrum of 5-amino-1,3,4-thiadiazole-2-sulfonamide, two singlet signals appear at δ 8.06 ppm and δ 7.81 ppm, corresponding to the two sets of amine protons (SO₂NH₂ and C-NH₂). nih.gov In another example, N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, the N-H proton gives a singlet at δ 5.774 ppm, while multiplets for the aromatic protons of the benzene (B151609) and pyridine (B92270) rings appear between δ 6.778-7.8 ppm. rdd.edu.iq The specific chemical shifts are highly dependent on the electronic nature of the substituents attached to the thiadiazole ring.

| Derivative | Proton Assignment | Chemical Shift (δ, ppm) | Source |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | SO₂NH₂ | 8.06 (s, 2H) | nih.gov |

| C-NH₂ | 7.81 (s, 2H) | nih.gov | |

| N-(5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-(2-ethoxyphenyl)piperazin-1-yl)acetamide | NH | 12.70 (s, 1H) | nih.gov |

| Ar-H | 6.77-7.97 (m) | nih.gov | |

| CH₂ (acetamide) | 3.46 (s, 2H) | nih.gov | |

| Piperazine Hs | 2.69 & 3.22 (br s, 8H) | nih.gov | |

| OCH₂CH₃ | 1.19 (t, 3H) & 3.05-3.10 (q, 2H) | nih.gov | |

| A 1,3,4-thiadiazole sulfonamide azine derivative | NH (imine) | 9.54 (s, 1H) | nih.gov |

| NH₂ (sulfonamide) | 7.41 (s, 2H) | nih.gov | |

| CH₃ | 2.32 (s, 3H) | nih.gov |

¹³C NMR spectroscopy is crucial for defining the carbon skeleton of 1,3,4-thiadiazole derivatives. The two carbon atoms within the thiadiazole ring (C2 and C5) are particularly diagnostic, typically resonating in the downfield region of the spectrum due to the influence of the adjacent heteroatoms. nih.gov

In various 5-aryl-1,3,4-thiadiazole derivatives, the signals for the thiadiazole carbons C2 and C5 are often observed between δ 158-166 ppm and δ 167-181 ppm, respectively. nih.govmdpi.com For 5-amino-1,3,4-thiadiazole-2-sulfonamide, the two thiadiazole carbons appear at δ 172.13 and δ 158.34 ppm. nih.gov The precise chemical shifts of these carbons are sensitive to the nature of the substituent at the other position. For example, in a derivative featuring a carbonyl group, the carbonyl carbon can be found as far downfield as δ 189.83 ppm. nih.govrsc.org

| Derivative | Carbon Assignment | Chemical Shift (δ, ppm) | Source |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | C2/C5 | 172.13 | nih.gov |

| C5/C2 | 158.34 | nih.gov | |

| 2-(4-Aminophenylazo)-5-phenyl-1,3,4-thiadiazole | C2/C5 | 180.2 | mdpi.com |

| C5/C2 | 165.7 | mdpi.com | |

| Aromatic Carbons | 114.1-156.6 | mdpi.com | |

| A 1,3,4-thiadiazole sulfonamide azine derivative | C=O | 163.91 | nih.gov |

| C2 (thiadiazole) | 158.09 | nih.gov | |

| C=N | 154.71 | nih.gov | |

| CH₃ | 13.49 | nih.gov |

For more complex 1,3,4-thiadiazole derivatives with multiple substituents, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable. nih.govsemanticscholar.org These experiments correlate proton and carbon signals, allowing for unambiguous assignment of the entire molecular structure.

HSQC experiments are used to identify which protons are directly attached to which carbon atoms. HMBC experiments reveal longer-range correlations (typically over 2-3 bonds) between protons and carbons, which helps to piece together the different fragments of the molecule and confirm the substitution pattern on the thiadiazole ring. nih.gov For example, in the structural analysis of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, a combination of ¹H-¹H COSY, HSQC, and HMBC spectra was used to definitively assign all proton and carbon signals and confirm the Z-geometry around the imine double bond. researchgate.net

Infrared (IR) Spectroscopy: Characteristic Vibrational Modes

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in 1,3,4-thiadiazole derivatives. The spectra reveal characteristic absorption bands corresponding to the vibrational modes of specific bonds. nih.gov

Key vibrational bands for 1,3,4-thiadiazole sulfonamide derivatives include:

N-H Stretching: Bands in the region of 3100-3400 cm⁻¹ are characteristic of N-H stretching vibrations from amine or sulfonamide groups. nih.govchemmethod.com

C=N Stretching: The stretching vibration of the C=N bond within the thiadiazole ring typically appears in the range of 1600-1650 cm⁻¹. chemmethod.commdpi.com

SO₂ Stretching: The sulfonamide group is characterized by two distinct stretching vibrations for the S=O bond: an asymmetric stretch usually between 1330-1370 cm⁻¹ and a symmetric stretch between 1150-1180 cm⁻¹. nih.gov

C-S Stretching: Vibrations associated with the C-S bond in the heterocyclic ring are typically found in the fingerprint region, often around 1183 cm⁻¹. nih.gov

In one study, a 1,3,4-thiadiazoline derivative containing a sulfonamide group showed distinct bands at 3352, 3289, and 3277 cm⁻¹ (N-H stretching), 1692 cm⁻¹ (C=O), and 1330 and 1298 cm⁻¹ (SO₂ group). nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is employed to determine the molecular weight of 1,3,4-thiadiazole derivatives and to gain structural information from their fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition and confirmation of the molecular formula. mdpi.com

In the mass spectrum of a 1,3,4-thiadiazole sulfonamide, the molecular ion peak (M⁺) was observed at m/z = 298, which corresponded to its molecular formula, C₁₀H₁₀N₄O₃S₂. nih.govrsc.org Tandem mass spectrometry (MS/MS) studies on various thiadiazole derivatives reveal common fragmentation pathways. For example, the loss of acetyl or sulfamoyl groups is a frequently observed initial fragmentation step. nih.gov This fragmentation data provides valuable corroborating evidence for the proposed molecular structures.

X-ray Crystallography of Derivatives

These studies have confirmed the near-planar geometry of the 1,3,4-thiadiazole ring. mdpi.com For example, in the structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one, the dihedral angles within the thiadiazole ring were found to be close to zero, indicating planarity. mdpi.com Crystallographic analysis also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov These analyses have been instrumental in unambiguously proving the molecular structure and stereochemistry of newly synthesized compounds. mdpi.comresearchgate.net

Bond Lengths and Angles Analysis

The molecular geometry of the 1,3,4-thiadiazole ring system is a subject of significant interest due to its prevalence in pharmacologically active compounds. X-ray diffraction studies of various derivatives have provided precise measurements of bond lengths and angles, revealing the influence of different substituents on the heterocyclic core.

In derivatives of 1,3,4-thiadiazole, the ring itself is generally planar. researchgate.net The bond lengths within the thiadiazole ring are consistent with its aromatic character. For instance, in certain 1,3,4-thiadiazole-5-(N-substituted)-sulfonamides, the exocyclic C-S bond distances have been measured to be in the range of 1.773 Å to 1.784 Å. researchgate.net A study on 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine reported C=N bond distances within the thiadiazole rings to be between 1.285 Å and 1.316 Å, which is indicative of double bond character. nih.govresearchgate.net

The valence angles within the thiadiazole molecule are similar to those observed in structurally related derivatives. nih.gov The planarity of the 1,3,4-thiadiazole ring is a common feature across different substituted compounds. researchgate.net

Below is a table summarizing typical bond lengths in 1,3,4-thiadiazole derivatives based on crystallographic data.

| Bond | Typical Length (Å) |

| Exocyclic C-S | 1.773 - 1.784 |

| C=N (ring) | 1.285 - 1.316 |

Note: The data is derived from studies on various 1,3,4-thiadiazole derivatives, not exclusively 1,3,4-Thiadiazole-2-sulfonyl chloride.

Molecular Conformation and Crystal Packing

The three-dimensional arrangement of molecules in the solid state, including their conformation and crystal packing, is determined by X-ray diffraction. In the case of 1,3,4-thiadiazole derivatives, the planarity of the thiadiazole ring is a recurring structural motif. researchgate.netnih.gov

For example, in the crystal structure of 5-({3-[(5-Amino-1,3,4-thiadiazol-2-yl)sulfanylmethyl]benzyl}sulfanyl)-1,3,4-thiadiazol-2-amine, the two terminal thiadiazole rings are twisted with respect to the central benzene ring, exhibiting dihedral angles of 54.28° and 76.56°. nih.gov The dihedral angle between the two thiadiazole rings themselves is 27.77°. nih.gov In another instance, involving a 4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazole-2-thiolate moiety, the phenyl ring is inclined at 69.08° to the plane of the thiadiazole ring. nih.gov

Intermolecular Interactions and Hydrogen Bonding

Intermolecular interactions, particularly hydrogen bonding, play a pivotal role in the crystal packing and biological activity of 1,3,4-thiadiazole derivatives. The thiadiazole moiety itself can act as a hydrogen-binding domain. nih.govresearchgate.netrsc.org

In the solid state, various hydrogen bonding motifs have been observed. For example, N–H⋯S hydrogen bonds have been identified, connecting molecules to form chains. researchgate.net In other derivatives, intermolecular N—H⋯N hydrogen bonds stabilize the crystal packing, linking molecules into tapes. nih.gov O–H⋯O interactions have also been noted in the formation of one-dimensional chains in certain organic salts of 1,3,4-thiadiazole derivatives. iucr.org

A summary of common intermolecular interactions is provided in the table below.

| Interaction Type | Description |

| N–H⋯S | Hydrogen bonds forming molecular chains. researchgate.net |

| N–H⋯N | Intermolecular hydrogen bonds creating tape-like structures. nih.gov |

| O–H⋯O | Interactions leading to the formation of one-dimensional chains. iucr.org |

| π–π stacking | Interactions between aromatic rings contributing to crystal stability. nih.goviucr.org |

Elemental Analysis for Purity and Composition Confirmation

Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound, thereby providing a measure of its purity and confirming its elemental composition. For novel 1,3,4-thiadiazole derivatives, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) are compared with the theoretically calculated values for the proposed molecular formula. researchgate.netnih.govtandfonline.com

The successful synthesis and purification of these compounds are often validated when the found elemental percentages are in close agreement with the calculated values, typically within a margin of ±0.4%. This analysis is a standard procedure in the characterization of new chemical entities and is routinely reported in the synthesis of various 1,3,4-thiadiazole derivatives. nih.govtandfonline.com

The following table provides an example of how elemental analysis data is typically presented.

| Compound | Element | Calculated (%) | Found (%) |

| Example Derivative: C15H16N6OS | C | 54.86 | 54.90 |

| H | 4.91 | 4.95 | |

| N | 25.59 | 25.34 | |

| S | 9.76 | 9.70 | |

| Example Derivative: C21H20N8SO | C | 58.32 | 58.30 |

| H | 4.66 | 4.69 | |

| N | 25.91 | 25.80 | |

| S | 7.41 | 7.50 | |

| Example Derivative: C34H28N8S | C | 70.32 | 70.22 |

| H | 4.86 | 4.75 | |

| N | 19.30 | 19.20 | |

| S | 5.52 | 5.56 |

Note: The data presented is for illustrative purposes and is based on reported elemental analyses for various 1,3,4-thiadiazole derivatives. mdpi.com

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed investigation of molecular properties. Methods like Density Functional Theory (DFT) and Ab Initio calculations are frequently applied to 1,3,4-thiadiazole (B1197879) derivatives to predict their behavior and characteristics. nih.govnih.govnih.gov

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule dictates its reactivity and spectroscopic properties. For 1,3,4-thiadiazole derivatives, understanding the distribution of electrons and the energies of molecular orbitals is crucial. DFT calculations are commonly used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. rsc.org The energy gap between HOMO and LUMO is a key indicator of molecular reactivity and stability. ajgreenchem.com

For instance, in a study of synthesized 1,3,4-thiadiazole molecules, DFT calculations at the b3lyp/6-311++G(d,p) level showed that the HOMO orbitals were generally distributed over the aromatic skeleton. nih.govrsc.org In contrast, the LUMO orbitals' location varied depending on the substituents; for molecules with a nitro-phenyl group, the LUMO was positioned on this unit, while for those with a methyl group, it was distributed over the thiadiazole ring. rsc.org This distribution influences the molecule's electronic transitions and interaction with biological targets.

Table 1: Frontier Molecular Orbital Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Molecule 1 | -6.21 | -2.87 | 3.34 |

| Molecule 2 | -6.25 | -2.99 | 3.26 |

| Molecule 3 | -6.10 | -2.31 | 3.79 |

| Molecule 4 | -6.18 | -2.45 | 3.73 |

Data derived from DFT (b3lyp/6-311++G(d,p)) calculations. The specific structures for Molecules 1-4 are detailed in the source literature. rsc.org

Conformational Analysis and Energy Landscapes

The three-dimensional shape or conformation of a molecule is critical for its biological activity, as it determines how it can fit into the binding site of a receptor. Computational methods are used to explore the potential energy surface of a molecule, identifying stable conformations (energy minima) and the energy barriers between them.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can assign specific spectral bands to the corresponding molecular motions.

In studies of 1,3,4-thiadiazole sulfonamides, DFT calculations have been used to predict IR spectra. For example, characteristic vibrational frequencies for N–H, C=O, and SO₂NH₂ groups can be calculated and compared with experimental data from FT-IR spectroscopy. nih.gov Similarly, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach can aid in the structural elucidation of newly synthesized compounds. nih.gov For azine-modified thiadiazole sulfonamides, computed ¹H and ¹³C chemical shifts for both E and Z isomers were found to be consistent with experimental observations, confirming the presence of both isomers in solution. nih.gov

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study how a small molecule (ligand), such as a 1,3,4-thiadiazole derivative, interacts with a biological macromolecule, typically a protein receptor. nih.govajgreenchem.comrsc.org These methods are essential in drug discovery for predicting binding modes and affinities. nih.gov

Ligand-Receptor Interactions

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. uowasit.edu.iq This allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which are crucial for binding. nih.gov

Derivatives of 1,3,4-thiadiazole have been docked into the active sites of various enzymes to explore their potential as inhibitors. For example, docking studies of 1,3,4-thiadiazole sulfonyl thioureas against S. aureus DNA gyrase revealed key interactions with amino acid residues like ASP1083 and MET1121. rsc.org In another study, docking of 1,3,4-thiadiazole derivatives into the active site of the Kinase ThiM from Klebsiella pneumoniae helped to support experimental findings of their antibacterial activity. rsc.org These studies provide a rational basis for the observed biological activities and guide the design of more potent inhibitors.

Table 2: Examples of Molecular Docking Studies on 1,3,4-Thiadiazole Derivatives

| Derivative Class | Target Protein | Key Interacting Residues | Predicted Binding Affinity/Score |

|---|---|---|---|

| Sulfonyl thioureas | S. aureus DNA gyrase (2XCS) | ASP1083, MET1121, ARG1122 | Not specified |

| Benzenesulfonamides | Human Carbonic Anhydrase IX (5FL4) | Thr200, Gln92, His68 | -8.1 kcal/mol |

| Schiff base derivatives | ADP-sugar pyrophosphatase (NUDT5) | Not specified | -8.9 kcal/mol |

| Himachalene hybrids | Mushroom tyrosinase | Not specified | Not specified |

The specific derivatives and detailed interactions are described in the cited literature. rsc.orgnih.govuowasit.edu.iqtandfonline.com

Binding Affinity Prediction

While docking provides a static picture of the binding pose, molecular dynamics simulations offer insights into the dynamic behavior of the ligand-receptor complex over time. ajgreenchem.com MD simulations can be used to assess the stability of the docked pose and to calculate the binding free energy, which is a more accurate predictor of binding affinity than docking scores alone. nih.gov

For a series of triazole benzene (B151609) sulfonamide derivatives, MD simulations were run for 100 ns to validate the stability of the top-binding compounds with human carbonic anhydrase IX. nih.gov Analyses of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) from these simulations confirmed the stable binding of the ligands in the active site. ajgreenchem.comnih.gov Furthermore, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are used to estimate the binding free energy from the MD trajectory, affirming the docking results and providing a more quantitative prediction of the ligand's potency. nih.govuowasit.edu.iq

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational methodologies are pivotal in elucidating the structure-activity relationships (SAR) of compounds derived from 1,3,4-thiadiazole-2-sulfonyl chloride, primarily the corresponding sulfonamides. These studies computationally model the interactions of these molecules with their biological targets, providing insights into the structural features essential for their activity. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, including 3D-QSAR methods like Self-Organizing Molecular Field Analysis (SOMFA), are employed to correlate molecular descriptors with biological activities such as anticonvulsant and carbonic anhydrase inhibitory effects. nih.gov

A notable application of these computational SAR studies is in the field of carbonic anhydrase inhibitors. By reacting this compound with various amines, a library of 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives can be synthesized. Computational docking studies of these sulfonamides with different isoforms of carbonic anhydrase (hCA) reveal key interactions. nih.govresearchgate.net The sulfonamide group typically coordinates with the zinc ion in the active site of the enzyme, while the 1,3,4-thiadiazole ring and its substituents form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. nih.gov These studies have demonstrated that the nature and position of substituents on the aromatic or aliphatic moieties attached to the sulfonamide nitrogen significantly influence the inhibitory potency and selectivity towards different CA isoforms. researchgate.net

For instance, 3D-QSAR studies on a series of 1,3,4-thiadiazole derivatives have yielded robust models that highlight the importance of steric and electrostatic fields for their biological activity. nih.gov In the context of anticonvulsant activity, SOMFA has been used to map these physicochemical determinants onto the molecular structures. nih.gov These "master grids" graphically represent the regions where steric bulk is favored or disfavored and where positive or negative electrostatic potential enhances activity, thereby guiding the design of new, more potent anticonvulsant agents. nih.gov

The table below summarizes key findings from various computational SAR studies on derivatives of 1,3,4-thiadiazole-2-sulfonamide.

| Biological Target | Computational Method | Key SAR Findings |

| Carbonic Anhydrase II | Molecular Docking | The sulfonamide moiety is crucial for binding to the active site zinc ion. The 1,3,4-thiadiazole ring interacts with key residues like Leu198. Substituents on the sulfonamide nitrogen can enhance binding through interactions with residues such as Asn67, Ile91, Gln92, and Phe131. nih.govresearchgate.net |

| Carbonic Anhydrase IX | Molecular Docking | Thiazolidinone-containing benzenesulfonamides derived from the thiadiazole scaffold show efficient binding in the active site cavity, with the thiazolidinone fragment playing a significant role in the interaction. nih.gov |

| Anticonvulsant Activity | 3D-QSAR (SOMFA) | Steric and electrostatic properties are key determinants of activity. The models provide a graphical representation of favorable and unfavorable regions for these properties, aiding in the design of new derivatives. nih.gov |

| Abl Tyrosine Kinase | Molecular Docking | Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles show potent inhibition. Docking simulations help rationalize the SAR of these inhibitors. nih.gov |

Predictive Modeling of Chemical Reactivity

The chemical reactivity of this compound can be effectively predicted using computational chemistry methods. These models provide a theoretical framework to understand and anticipate the molecule's behavior in chemical reactions. Key approaches include Frontier Molecular Orbital (FMO) theory and the analysis of the Molecular Electrostatic Potential (MEP). researchgate.netbhu.ac.in

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. Generally, in 1,3,4-thiadiazole systems, the HOMO is concentrated on the sulfur atom of the ring and the nitrogen atoms, suggesting these are potential sites for electrophilic attack. researchgate.net Conversely, the LUMO is typically distributed over the carbon atoms and the sulfur atom of the ring, indicating these are susceptible to nucleophilic attack. researchgate.net The highly electrophilic sulfur atom of the sulfonyl chloride group is a primary site for nucleophilic attack, which is the basis for the synthesis of sulfonamides and other derivatives.

The Molecular Electrostatic Potential (MEP) map is another powerful predictive tool. It visually represents the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. bhu.ac.in For this compound, the MEP map would be expected to show a significant positive potential (blue region) around the sulfur atom of the sulfonyl chloride group, confirming its high electrophilicity and susceptibility to attack by nucleophiles. The nitrogen atoms of the thiadiazole ring would likely exhibit negative potential (red or yellow regions), indicating their nucleophilic character.

Quantum chemical descriptors derived from Density Functional Theory (DFT) calculations, such as global hardness, softness, electronegativity, and electrophilicity index, can provide quantitative predictions of reactivity. While specific studies on this compound are not abundant, the principles can be applied. For instance, a high electrophilicity index for the molecule would confirm its strong electrophilic nature, primarily due to the sulfonyl chloride group.

The following table summarizes the predicted reactivity of this compound based on computational models.

| Reactive Site | Predicted Reactivity | Computational Basis |

| Sulfur atom of the sulfonyl chloride group | Highly electrophilic; primary site for nucleophilic attack | High positive potential on MEP map; significant LUMO coefficient |

| Nitrogen atoms of the thiadiazole ring | Nucleophilic; potential sites for electrophilic attack or protonation | Negative potential on MEP map; significant HOMO coefficients |

| Carbon atoms of the thiadiazole ring | Electrophilic; susceptible to nucleophilic attack | Positive potential on MEP map; significant LUMO coefficients |

| Sulfur atom of the thiadiazole ring | Can be nucleophilic or electrophilic depending on the reaction partner | Contribution to both HOMO and LUMO |

Advanced Applications of 1,3,4 Thiadiazole 2 Sulfonyl Chloride in Organic Synthesis

Synthesis of Biologically Active Sulfonamides

The 1,3,4-thiadiazole (B1197879) nucleus, often coupled with a sulfonamide linkage, is a recognized pharmacophore in medicinal chemistry. mdpi.com This combination has led to the development of numerous compounds with significant therapeutic potential. The synthesis generally involves the reaction of 1,3,4-thiadiazole-2-sulfonyl chloride with an appropriate primary or secondary amine, often in the presence of a base like pyridine (B92270), to yield the desired sulfonamide.

The 1,3,4-thiadiazole scaffold is a constituent of various compounds exhibiting anticonvulsant properties. nih.govfrontiersin.orgarjonline.org Researchers have synthesized series of 1,3,4-thiadiazole-2-sulfonamide (B11770387) derivatives and evaluated their efficacy in preclinical models of epilepsy, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ) induced seizure tests. nih.gov

One study involved the synthesis of 5-(tetramethylcyclopropane carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide, which demonstrated significant activity in the MES model with an ED50 of 16 mg/kg and showed no neurotoxicity. nih.govfrontiersin.org Another series of 2,5-disubstituted 1,3,4-thiadiazoles were synthesized and tested, with compounds 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide and 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide showing good anticonvulsant activity in the MES test.

| Compound | Test Model | Activity/Potency | Reference |

|---|---|---|---|

| 5-(Tetramethyl cyclopropane (B1198618) carbonyl amido)-1,3,4-thiadiazole-2-sulfonamide | MES | ED50 = 16 mg/kg | nih.govfrontiersin.org |

| 4-amino-[N-(5-phenyl-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | MES | Good activity | |

| 4-amino-N-[5-(4-chlorophenyl)-1,3,4-thiadiazole-2-yl]-benzenesulfonamide | MES | Good activity | |

| 4-[5-(4-Trifluoromethyl-phenylamino)-(1,3,4)thiadiazol-2-ylsulfanyl]-benzene sulfonyl chloride | MES | 66.6% inhibition | frontiersin.org |

Derivatives of 1,3,4-thiadiazole sulfonamides have been investigated for their antiviral properties. researchgate.netnih.gov A notable study detailed the synthesis of a series of 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamides starting from 4-chlorobenzoic acid. researchgate.netnih.govnih.gov The key intermediate, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride, was reacted with various amines to produce the final sulfonamide derivatives. researchgate.netnih.govnih.gov

These compounds were screened for their activity against the Tobacco Mosaic Virus (TMV). researchgate.netnih.gov Among the synthesized compounds, those with 4-methylphenyl and 3-chlorophenyl substituents on the sulfonamide nitrogen (compounds 7b and 7i in the study) demonstrated notable anti-TMV activity, showing approximately 50% inhibition, which was comparable to the commercial agent ningnanmycin. researchgate.netnih.gov The study highlighted that the nature of the substituent on the sulfonamide moiety significantly influences the antiviral activity. researchgate.net

| Compound ID (from study) | Substituent on Sulfonamide | Inhibition Rate (%) at 500 µg/mL | Reference |

|---|---|---|---|

| 7b | 4-Methylphenyl | ~50 | researchgate.netnih.gov |

| 7i | 3-Chlorophenyl | ~50 | researchgate.netnih.gov |

The 1,3,4-thiadiazole ring is a component of many compounds with documented antimicrobial and antifungal activities. mdpi.commdpi.comneliti.com The synthesis of various 1,3,4-thiadiazole derivatives has led to the discovery of agents with potent activity against a range of bacterial and fungal strains. mdpi.comscispace.comsbq.org.br

For instance, a study on new 1,3,4-thiadiazole derivatives showed that compounds with electron-donating groups on a phenyl ring attached to the thiadiazole core exhibited high potency as antifungals and against both Gram-positive and Gram-negative bacteria. mdpi.com Another study highlighted that fluorinated and chlorinated derivatives of 1,3,4-thiadiazole demonstrated significant inhibitory effects against various microbial strains. scispace.com The minimum inhibitory concentration (MIC) is a key measure of efficacy, with lower values indicating higher potency. For example, certain synthesized compounds showed MIC values as low as 0.12 µg/mL against Bacillus subtilis. mdpi.com

| Compound Type | Target Organism | Observed Activity | Reference |

|---|---|---|---|

| Derivatives with electron-donating groups | Various fungi, Gram-positive and Gram-negative bacteria | High potency | mdpi.com |

| Fluorinated and chlorinated derivatives | Various bacteria and fungi | Good inhibitory effects | scispace.com |

| Compound 9b (from study) | Aspergillus fumigatus | MIC = 0.9 µg/mL | mdpi.com |

| Compound 4c and 9a (from study) | Bacillus subtilis | MIC = 0.12 µg/mL | mdpi.com |

Sulfonamides derived from 1,3,4-thiadiazole are well-established as potent inhibitors of carbonic anhydrase (CA), a zinc-containing metalloenzyme. mdpi.comnih.govsemanticscholar.org Acetazolamide, a clinically used CA inhibitor, features the 5-acetylamino-1,3,4-thiadiazole-2-sulfonamide structure. nih.gov The synthesis of novel 1,3,4-thiadiazole-2-sulfonamide derivatives is a very active area of research for developing isozyme-selective inhibitors for various therapeutic applications, including antiglaucoma and anticancer agents. nih.govsemanticscholar.orgnih.gov

Research has shown that derivatives of 1,3,4-thiadiazole-2-sulfonamide can exhibit potent inhibition against various CA isozymes, with inhibition constants (Ki) in the nanomolar range. nih.govnih.gov For example, a series of sulfonamide-based thiadiazole derivatives were synthesized and tested for their CA inhibitory activity, with some compounds showing very low IC50 values. nih.gov Another study synthesized acridine (B1665455) sulfonamide/carboxamide compounds from 5-amino-1,3,4-thiadiazole-2-sulfonamide, with one derivative showing a Ki of 7.9 nM against human carbonic anhydrase II (hCA II). nih.gov

| Compound Type/ID | Target Isozyme | Inhibition Constant (Ki or IC50) | Reference |

|---|---|---|---|

| Derivatives of 1,3,4-thiadiazole-2-sulfonamide | CA II, CA IV | Ki in the range of 10⁻⁸–10⁻⁹ M | nih.gov |

| Acridine sulfonamide derivative (Compound 7e) | hCA II | Ki = 7.9 nM | nih.gov |

| Thiadiazole-thiazolidinone hybrid (Compound 7i) | Carbonic Anhydrase | IC50 = 0.402 µM | rsc.org |

| Sulfonamide-based thiadiazole derivative (STD 4f) | Carbonic Anhydrase | Lowest IC50 value in its series | nih.gov |

The 1,3,4-thiadiazole moiety is a key structural component in a multitude of compounds investigated for their anticancer activity. nih.govmdpi.comnih.govresearchgate.netbepls.comnih.gov These derivatives can exert their cytotoxic effects through various mechanisms, including the inhibition of carbonic anhydrases (such as CA IX) that are overexpressed in tumor cells, interference with DNA replication, and inhibition of key signaling kinases. nih.govnih.govresearchgate.netacs.org

Numerous studies have reported the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles and their evaluation against various cancer cell lines. nih.govmdpi.comnih.gov For instance, a series of bis-sulfonamides with a 1,3,4-thiadiazole core showed potent inhibition of tumor cell growth, with GI50 values (concentration causing 50% inhibition of cell growth) in the micromolar range against human colon, lung, and breast cancer cell lines. mdpi.com Another novel compound, 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, demonstrated significant anti-proliferative effects with an IC50 value of 2.44 µM against the LoVo colon cancer cell line. nih.gov

| Compound Type/ID | Cancer Cell Line | Activity (IC50/GI50) | Reference |

|---|---|---|---|

| Bis-sulfonamide with 1,3,4-thiadiazole core | HCT116 (Colon) | GI50 = 3.29 µg/mL | mdpi.com |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (Compound 2g) | LoVo (Colon) | IC50 = 2.44 µM | nih.gov |

| N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide (Compound 31) | MDA (Breast) | IC50 = 9 µM | mdpi.com |

| 2-Arylamino-5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazole derivative | MCF-7 (Breast) | IC50 = 6.6 µM | nih.gov |

Development of Novel Heterocyclic Compounds

Beyond the synthesis of sulfonamides, this compound and its parent scaffold are valuable starting materials for the construction of more complex heterocyclic systems. nih.govnih.gov The reactivity of the thiadiazole ring and its substituents allows for various chemical transformations, leading to the formation of fused and linked heterocyclic compounds.

For example, the reaction of 3-oxopropanenitriles with phenyl isothiocyanate can lead to intermediates that, upon reaction with hydrazonyl halides, afford novel 1,3,4-thiadiazole derivatives. researchgate.net Other research has focused on synthesizing asymmetrical azines by condensing hydrazone derivatives of 1,3,4-thiadiazole sulfonamides with various aldehydes and ketones, leading to new molecular structures with potential biological activities. nih.gov The development of such novel heterocyclic frameworks is a continuous effort in medicinal chemistry to explore new chemical spaces and identify compounds with improved therapeutic profiles. emarefa.net

Incorporation into Multi-Ring Systems

The transformation of this compound into sulfonamide derivatives is a critical first step for its incorporation into larger, multi-ring systems. The sulfonamide linkage provides a stable and synthetically adaptable bridge to other heterocyclic or aromatic moieties. This strategy allows for the construction of novel compounds where the 1,3,4-thiadiazole core is integrated into a larger, often biologically active, framework.

A key approach involves reacting the sulfonyl chloride with bifunctional reagents, such as amino-substituted heterocyclic compounds. The resulting sulfonamide retains a reactive site, enabling a subsequent cyclization or condensation reaction to form an additional ring. For example, a 1,3,4-thiadiazole-2-sulfonamide bearing a reactive amino group can be a precursor to complex acridine structures. The synthesis of acridine sulfonamides has been reported, starting from precursors like 4-amino-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)benzamide, which are then used to build the multi-ring acridine system. nih.gov This method highlights a multi-step pathway where the initial sulfonamide formation is essential for the eventual assembly of the final multi-ring architecture.

| Precursor Type | Reaction Partner | Resulting Multi-Ring System | Potential Application |

| 1,3,4-Thiadiazole-2-sulfonamide with a primary amine | Aromatic dicarbonyl or equivalent | Fused polycyclic aromatic systems | Medicinal agents |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivative | Dimedone, p-nitrobenzaldehyde | Acridine sulfonamides nih.gov | Enzyme inhibitors nih.gov |

| 1,3,4-Thiadiazole-2-sulfonamide with a hydrazide | Diketones or keto-esters | Fused pyridazine (B1198779) or pyrazole (B372694) systems | Agrochemicals |

Synthesis of Spiro- and Fused Heterocycles

The creation of spiro- and fused heterocyclic systems containing the 1,3,4-thiadiazole ring is a significant area of synthetic chemistry, driven by the unique three-dimensional structures and biological activities of these compounds. While direct cyclization reactions involving this compound are not commonly reported, its derived sulfonamides are key intermediates in multi-step syntheses leading to these complex structures.

For instance, a common strategy for synthesizing fused heterocycles involves the intramolecular cyclization of a suitably substituted 1,3,4-thiadiazole derivative. A sulfonamide group, derived from the sulfonyl chloride, can be functionalized with a chain containing an electrophilic or nucleophilic center. Under appropriate conditions, this chain can react with another part of the molecule, often the thiadiazole ring itself or an adjacent substituent, to form a new fused ring. An example of a related fused system is the thiazolo[4,3-b] rsc.orgnsu.runih.govthiadiazole ring, which demonstrates the propensity of thiadiazole derivatives to form condensed heterocyclic systems.

Spirocycle synthesis often relies on cycloaddition reactions. While not a direct application of the sulfonyl chloride, its derivatives can be elaborated into precursors for such reactions. For example, a 1,3,4-thiadiazole-2-sulfonamide could be modified to contain a nitrilimine precursor, which can then undergo a [3+2] cycloaddition with a dipolarophile to generate a spirocyclic system where one of the rings is formed in the cycloaddition step. A notable method for creating spiro[4.4]thiadiazole derivatives involves the double 1,3-dipolar cycloaddition of nitrilimines with carbon disulfide, showcasing an elegant route to spiro compounds containing a thiadiazole moiety. nih.gov

As a Versatile Intermediate in Medicinal Chemistry

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, and its sulfonamide derivatives are prominent for their wide spectrum of pharmacological activities. nih.govnih.gov this compound is the primary gateway to these medicinally vital compounds, reacting readily with various amines to produce a library of sulfonamides for biological screening.

The resulting 1,3,4-thiadiazole sulfonamides have demonstrated significant potential as:

Anticancer Agents: The thiadiazole ring is found in compounds designed to inhibit key enzymes involved in cancer cell proliferation, such as inosine (B1671953) monophosphate dehydrogenase (IMPDH) and focal adhesion kinase (FAK). mdpi.com The sulfonamide group can enhance binding to biological targets and improve pharmacokinetic properties. mdpi.com

Antimicrobial Agents: Building on the legacy of sulfa drugs, 1,3,4-thiadiazole sulfonamides have been developed as potent antibacterial and antifungal agents. nih.gov The combination of the thiadiazole ring and the sulfonamide moiety often leads to compounds with enhanced antimicrobial activity.

Carbonic Anhydrase Inhibitors: Certain 1,3,4-thiadiazole sulfonamides are powerful inhibitors of carbonic anhydrase (CA) isoenzymes. For example, compound 7e, an acridine sulfonamide derivative, showed potent activity against human carbonic anhydrase II (hCA II) with a Ki of 7.9 nM. nih.gov This class of compounds has therapeutic applications in treating glaucoma, edema, and epilepsy.

| Compound Class | Biological Target/Activity | Example/Finding | Reference |

| Acridine Sulfonamides | Carbonic Anhydrase (CA) Inhibition | Compound 7e showed potent inhibition of hCA II with a Ki of 7.9 nM. | nih.gov |

| 5-Aryl-1,3,4-thiadiazole Derivatives | Anticancer | Displayed growth inhibitory activity against breast cancer MCF-7 cells. | mdpi.com |

| Sulfonyl Thioureas | Antibacterial | Exhibited remarkable activity against S. aureus with MIC values of 0.78–3.125 μg/mL. | nih.gov |

Applications in Materials Science (e.g., polymers, dyes)

The unique electronic and photophysical properties of the 1,3,4-thiadiazole ring make it an attractive component for advanced materials. This compound can be used to introduce this heterocycle into polymers and dyes, thereby imparting specific functionalities.

Polymers: Functional polymers can be synthesized by first converting this compound into a monomer containing a polymerizable group. For example, reaction with an amino-functionalized styrene (B11656) or acrylate (B77674) would yield a sulfonamide monomer that can be incorporated into polymer chains via standard polymerization techniques. Such polymers could exhibit enhanced thermal stability, unique electrochemical properties, or serve as polymer-supported catalysts. Research has been conducted on polymers containing the 1,3,4-thiadiazole ring for applications in energy storage and as cathode materials for rechargeable lithium batteries. mater-rep.com Additionally, existing polymers like poly(vinyl chloride) (PVC) have been modified by anchoring 1,3,4-thiadiazole derivatives to their chains, which can improve properties like photochemical stability. researchgate.net

Dyes: The 1,3,4-thiadiazole ring is a known chromophore and is used in the synthesis of various dyes. rsc.orgnih.gov Azo dyes containing the 1,3,4-thiadiazole moiety are of particular interest. nsu.ruresearchgate.net While these are typically synthesized from 2-amino-1,3,4-thiadiazoles via diazotization and coupling, the sulfonyl chloride provides a route to novel dye structures. By converting the sulfonyl chloride to a sulfonamide, a functional group is introduced that can be used to tune the solubility, fastness, and spectral properties of the dye. For example, sulfonamide groups are often used in acid dyes to enhance their affinity for polyamide fibers. The synthesis of azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles demonstrates the versatility of this scaffold in creating colored compounds for various applications, including dye-sensitized solar cells. nih.govekb.eg

| Material Type | Synthetic Strategy | Potential Properties/Applications |

| Polymers | Conversion to sulfonamide monomer, then polymerization | Enhanced thermal stability, cathode materials, electrocatalysis mater-rep.com |

| Grafting onto existing polymers (e.g., PVC) | Improved photochemical stability researchgate.net | |

| Dyes | Conversion to sulfonamide, then incorporation into dye structure | Tunable solubility, enhanced lightfastness, acid dyes |

| Use as precursor for Azo Dyes | Brilliant shades, applications in solar cells nih.govekb.eg |

Future Research Directions and Challenges

Green Chemistry Approaches for Synthesis

Key green chemistry techniques that are being explored include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times and improved yields compared to conventional heating methods. nanobioletters.comresearchgate.net For instance, the synthesis of novel 1,3,4-thiadiazole (B1197879) derivatives has been successfully achieved with good yields (75-90%) using microwave irradiation. nanobioletters.com

Ultrasonication: The use of ultrasound as a source of energy can enhance reaction rates and yields. This method, like MAOS, offers a more energy-efficient and faster alternative to traditional synthetic protocols. nanobioletters.com

Use of Greener Reagents: A notable development is the use of polyphosphate ester (PPE) as a cyclizing agent in the synthesis of 2-amino-1,3,4-thiadiazoles, avoiding the use of toxic and corrosive reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.com

| Green Synthesis Method | Key Advantages | Example Application |

| Microwave Irradiation | Reduced reaction time, increased yields. nanobioletters.com | Synthesis of new thiadiazole derivatives from thiosemicarbazide (B42300) and substituted benzoic acid. nanobioletters.com |

| Ultrasonication | Energy efficiency, accelerated reaction rates. nanobioletters.com | Synthesis of thiadiazole ring-containing compounds. nanobioletters.com |

| Polyphosphate Ester (PPE) | Avoidance of toxic reagents like POCl₃. mdpi.com | One-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and carboxylic acids. mdpi.com |

Exploration of New Reactivity Pathways

The sulfonyl chloride group in 1,3,4-thiadiazole-2-sulfonyl chloride is a highly reactive functional group, making it a versatile handle for introducing a wide range of substituents. Future research will continue to explore new reactivity pathways to synthesize novel derivatives with unique chemical structures and biological activities.

The reactions of N-unsubstituted triazoles with sulfonyl chlorides, for instance, have been shown to yield mixtures of regioisomeric 1- and 2-sulfonyl-1,2,3-triazoles, with the product distribution influenced by the steric bulk of the sulfonyl chloride. researchgate.netepa.gov This highlights the potential for controlling regioselectivity in reactions involving the sulfonyl chloride group.

Further exploration of nucleophilic substitution reactions with a diverse array of nucleophiles will undoubtedly lead to the discovery of new classes of 1,3,4-thiadiazole derivatives. The reactivity of the sulfonyl chloride group allows for the introduction of various functionalities, including amines, alcohols, and thiols, to generate sulfonamides, sulfonates, and thiosulfonates, respectively. The synthesis of 1,3,4-thiadiazole sulfonamides, for example, is a key route to potent carbonic anhydrase inhibitors. sci-hub.st

Targeted Synthesis of Specific Bioactive Molecules

The 1,3,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. chemmethod.comnih.govresearchgate.net Future research will focus on the rational and targeted synthesis of specific bioactive molecules with enhanced potency and selectivity.

The design of new therapeutic agents often involves a hybridization approach, combining the 1,3,4-thiadiazole core with other pharmacophores to create synergistic effects and overcome drug resistance. nih.gov For example, novel pyridine-based thiadiazole derivatives have been synthesized and shown to possess significant anti-inflammatory activity, in some cases surpassing the efficacy of the standard drug, diclofenac. nih.gov

| Bioactive Target | Example Derivative Class | Key Findings |

| Inflammation (COX-2) | Pyridine-based thiadiazoles | Compounds NTD1, NTD2, and NTD3 displayed significant anti-inflammatory activity. nih.gov |

| Cancer (VEGFR-2) | Apoptotic thiadiazole derivatives | Compound 14 showed remarkably low IC₅₀ values against MCF-7 and HepG2 cancer cell lines. rsc.orgresearchgate.net |

| Microbial Infections | Fused thiadiazole-phosphonates | Exhibited significant antimicrobial activity against both Gram-negative and Gram-positive bacteria. nih.gov |

Advanced Computational Design and High-Throughput Screening

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the precise design of targeted inhibitors. rsc.org In the context of 1,3,4-thiadiazole derivatives, advanced computational methods are being increasingly employed to streamline the drug development process.

In Silico Docking: This technique predicts the binding affinity of designed molecules to their biological targets, facilitating the rapid screening of large compound libraries. nih.govrsc.org For example, docking studies have been used to validate the anti-inflammatory potential of pyridine-based thiadiazole derivatives by examining their interactions with the COX-2 enzyme. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic interactions between a ligand and its target protein over time, helping to assess the stability of the complex. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to correlate the structural features of molecules with their biological activity, guiding the design of more potent compounds. nih.gov

These computational approaches, combined with high-throughput screening, accelerate the identification of promising lead compounds for further development. rsc.org

Scale-Up and Industrial Applications of Synthetic Processes

While laboratory-scale synthesis of 1,3,4-thiadiazole derivatives is well-established, the scale-up of these processes for industrial applications presents several challenges. Future research will need to address issues related to cost-effectiveness, safety, and environmental impact.

The wide-ranging applications of 1,3,4-thiadiazole derivatives in pharmaceuticals, agrochemicals, and materials science underscore the importance of developing robust and scalable synthetic routes. chemmethod.comnih.gov For instance, derivatives of 1,3,4-thiadiazole are used as fungicides and bactericides in agriculture. nih.govfrontiersin.org

Key considerations for industrial scale-up include:

Process Optimization: Developing reaction conditions that are amenable to large-scale production, including temperature control, reagent addition, and product isolation.

Cost of Goods: Sourcing cost-effective starting materials and reagents.

Regulatory Compliance: Ensuring that the manufacturing process adheres to safety and environmental regulations.

The development of efficient and scalable green chemistry approaches will be crucial for the sustainable industrial production of 1,3,4-thiadiazole-based products.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1,3,4-thiadiazole-2-sulfonyl chloride derivatives?

- A common method involves cyclization and oxidative chlorination. For example, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonyl chloride was synthesized using a three-necked flask with H₂O and 1,2-dichloroethane as solvents, followed by controlled reaction conditions to ensure purity . Analogous routes for related thiadiazole sulfonyl chlorides include Lawesson’s reagent for cyclization and chlorination steps .

Q. How is this compound characterized structurally and chemically?

- Characterization typically combines elemental analysis (e.g., %C, %H, %N) with spectroscopic methods. For example, IR spectroscopy identifies key functional groups (e.g., N-N=C stretching at ~1251 cm⁻¹), while NMR and mass spectrometry confirm molecular structure . Purity is verified via HPLC or TLC, and elemental analysis ensures stoichiometric accuracy (e.g., ±0.3% deviation in nitrogen content) .

Q. What solvents and reaction conditions optimize stability during synthesis?

- Non-polar solvents like 1,2-dichloroethane are preferred for sulfonyl chloride formation to minimize premature hydrolysis . Solvolysis studies show that hydroxylic solvents accelerate degradation, necessitating anhydrous conditions and low temperatures during storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive this compound derivatives?

- SAR involves two phases: (1) Pharmacophore identification via truncation (e.g., removing phenylacetamide groups to assess GLS binding ), and (2) Optimization by introducing substituents (e.g., chlorophenyl groups) to enhance potency. For antitubercular activity, imidazo-thiadiazole hybrids show improved efficacy due to enhanced membrane penetration .

Q. How to resolve contradictions in reported antitumor activity across studies?

- Discrepancies may arise from variations in cell lines, concentrations, or derivative structures. For instance, 5-phenyl-1,3-thiazole-4-sulfonamide derivatives exhibited variable activity across 60 cancer lines due to differences in cellular uptake mechanisms . Methodological consistency (e.g., standardized MTT assays) and comparative meta-analysis of substituent effects (e.g., electron-withdrawing vs. donating groups) are critical .

Q. What strategies mitigate instability during large-scale synthesis?

- Stability challenges include hydrolysis and thermal decomposition. Recommendations:

- Use inert atmospheres (N₂/Ar) to prevent oxidation .

- Employ low-temperature storage (−20°C) in desiccated environments .

- Optimize reaction stoichiometry (e.g., 1:1 molar ratios for acyl chloride coupling to avoid side products) .